molecular formula C21H23N5O2 B2755421 5-ethyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380182-65-8

5-ethyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2755421
CAS No.: 2380182-65-8
M. Wt: 377.448
InChI Key: NYYZBYNOVBHSHS-UHFFFAOYSA-N
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Description

5-ethyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with an ethyl group and a piperidinyl-oxy linkage to a benzoyl-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic reactionsThe piperidinyl-oxy linkage is then formed through nucleophilic substitution reactions, and finally, the benzoyl-pyrazole moiety is attached via a coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-ethyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-ethyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine
  • 5-ethyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)thiazole
  • 5-ethyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)triazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrimidine and pyrazole moieties. This combination imparts unique chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-2-16-14-22-21(23-15-16)28-19-7-11-25(12-8-19)20(27)17-5-3-6-18(13-17)26-10-4-9-24-26/h3-6,9-10,13-15,19H,2,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYZBYNOVBHSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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